8-(Trifluoromethoxy)quinolin-4-ol
Overview
Description
8-(Trifluoromethoxy)quinolin-4-ol is a quinoline derivative with a trifluoromethoxy group attached to the 8-position of the quinoline ring
Mechanism of Action
Target of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s Log Po/w values indicate its lipophilicity, which can impact its bioavailability .
Result of Action
As a quinoline derivative, it may have antimicrobial, antitumor, and antiviral effects, but the specific effects of this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinolin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-4-ol as the starting material.
Trifluoromethylation: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethoxy)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed:
Oxidation Products: Quinone derivatives such as 8-(Trifluoromethoxy)quinoline-4-one.
Reduction Products: Hydroquinoline derivatives such as this compound.
Substitution Products: Various substituted quinolines depending on the reagents and conditions used.
Scientific Research Applications
8-(Trifluoromethoxy)quinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-(Trifluoromethoxy)quinolin-4-ol is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Similar compounds include:
Quinoline: The parent compound without any substituents.
8-Methoxyquinolin-4-ol: A methoxy group replaces the trifluoromethoxy group.
8-Chloroquinolin-4-ol: A chlorine atom replaces the trifluoromethoxy group.
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Properties
IUPAC Name |
8-(trifluoromethoxy)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUZJLMLDZNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656134 | |
Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-41-4 | |
Record name | 8-(Trifluoromethoxy)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40516-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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